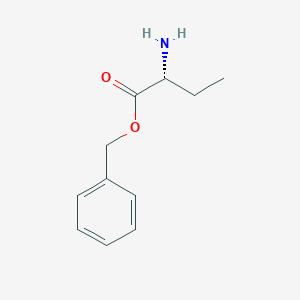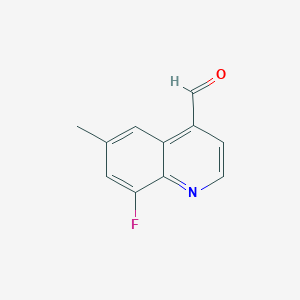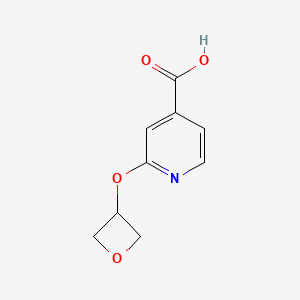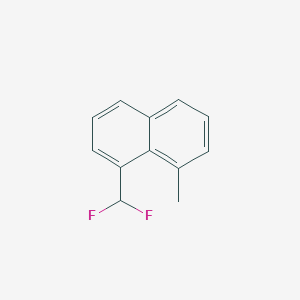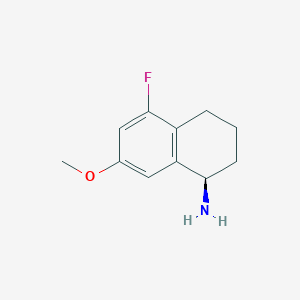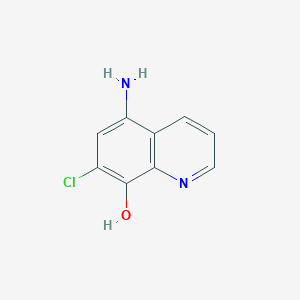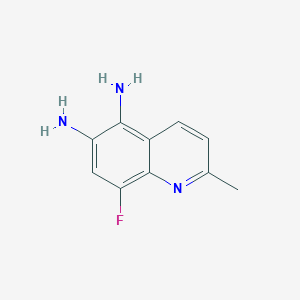
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is a chemical compound with the molecular formula C₇H₁₄Cl₂N₂ It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is characterized by the presence of both aziridine and alkyne functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an amine with an epoxide under basic conditions.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the aziridine and alkyne-containing intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and reagents used.
Substitution: The aziridine ring is susceptible to nucleophilic substitution reactions, where the nitrogen atom can be attacked by nucleophiles, leading to ring-opening and formation of various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate ring-opening.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various amine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in the study of protein-protein interactions and nucleic acid structures.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the development of new materials, such as polymers with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride involves its ability to undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The aziridine ring is particularly reactive due to the ring strain, making it a suitable candidate for cross-linking and modification reactions. The alkyne group can participate in cycloaddition reactions, further expanding its utility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: A simpler compound with a three-membered nitrogen-containing ring, used in similar nucleophilic substitution reactions.
Propargylamine: Contains an alkyne group and an amine group, used in organic synthesis and as a building block for more complex molecules.
N-(2-Chloroethyl)aziridine: Similar in structure but with a chloroethyl group, used in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is unique due to the presence of both aziridine and alkyne functional groups, which provide a combination of reactivity and versatility not found in simpler compounds. This dual functionality allows for a wider range of chemical reactions and applications, making it a valuable compound in research and industrial settings.
Propiedades
Fórmula molecular |
C7H14Cl2N2 |
|---|---|
Peso molecular |
197.10 g/mol |
Nombre IUPAC |
5-(aziridin-1-yl)pent-3-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N2.2ClH/c8-4-2-1-3-5-9-6-7-9;;/h2,4-8H2;2*1H |
Clave InChI |
NNSJMDFQTKCABI-UHFFFAOYSA-N |
SMILES canónico |
C1CN1CC#CCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)
![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)
